Cas no 19240-62-1 (2-Chloro-[1,1'-biphenyl]-3-carboxylic acid)

2-Chloro-[1,1'-biphenyl]-3-carboxylic acid structure
19240-62-1 structure
商品名:2-Chloro-[1,1'-biphenyl]-3-carboxylic acid
CAS番号:19240-62-1
MF:C13H9ClO2
メガワット:232.66236281395
CID:4997972

2-Chloro-[1,1'-biphenyl]-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Chlorobiphenyl-3-carboxylic acid
    • 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid
    • 2-chloro-3-phenylbenzoic acid
    • 2-Chlorobiphenyl-3-carboxylicacid
    • インチ: 1S/C13H9ClO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)
    • InChIKey: VLFYGTXKLCUVGC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C(=O)O)=CC=CC=1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 232.029
  • どういたいしつりょう: 232.029
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 37.3

2-Chloro-[1,1'-biphenyl]-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011002881-1g
2-Chlorobiphenyl-3-carboxylic acid
19240-62-1 97%
1g
$1475.10 2023-09-02
Alichem
A011002881-250mg
2-Chlorobiphenyl-3-carboxylic acid
19240-62-1 97%
250mg
$470.40 2023-09-02
Alichem
A011002881-500mg
2-Chlorobiphenyl-3-carboxylic acid
19240-62-1 97%
500mg
$798.70 2023-09-02

2-Chloro-[1,1'-biphenyl]-3-carboxylic acid 関連文献

2-Chloro-[1,1'-biphenyl]-3-carboxylic acidに関する追加情報

Exploring the Versatile Applications and Properties of 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 19240-62-1)

2-Chloro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 19240-62-1) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, often referred to as 2-chlorobiphenyl-3-carboxylic acid, is a derivative of biphenyl with a chlorine substituent and a carboxylic acid functional group. Its unique molecular structure makes it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.

The chemical properties of 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid are highly influenced by its biphenyl backbone and the electron-withdrawing effects of the chlorine atom. The compound exhibits moderate solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), while being less soluble in water. Its melting point and stability make it suitable for use in high-temperature reactions, a feature that is particularly advantageous in industrial applications.

One of the most prominent applications of 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid is in the pharmaceutical industry. Researchers have explored its potential as a building block for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The biphenyl moiety is known to enhance the binding affinity of drug molecules to target proteins, making this compound a valuable scaffold in drug design. Recent studies have also investigated its role in the development of kinase inhibitors, which are crucial in cancer therapy.

In the agrochemical sector, 2-chlorobiphenyl-3-carboxylic acid serves as a key intermediate for the production of herbicides and fungicides. Its structural features allow for the creation of compounds that effectively target specific plant pathogens while minimizing environmental impact. With the growing demand for sustainable agricultural practices, this compound has become a focal point in the development of eco-friendly crop protection solutions.

Material science is another area where 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid has shown remarkable potential. Its ability to form stable complexes with metals has led to its use in the synthesis of advanced polymers and liquid crystals. These materials are essential in the production of high-performance displays, optical devices, and even flexible electronics. The compound's compatibility with various polymerization techniques makes it a versatile choice for researchers working on next-generation materials.

The synthesis of 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid typically involves the coupling of appropriately substituted benzene derivatives, followed by functional group transformations. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce waste and improve atom economy. Recent advancements in catalytic methods have significantly enhanced the efficiency of producing this compound, making it more accessible for industrial applications.

From a regulatory perspective, 2-chlorobiphenyl-3-carboxylic acid is generally considered safe for handling when proper precautions are observed. However, as with all chemical substances, appropriate safety measures should be implemented during storage and handling. The compound's stability under normal conditions and its compatibility with standard laboratory practices contribute to its widespread use in research and development settings.

The market for 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid has seen steady growth in recent years, driven by increasing demand from the pharmaceutical and agrochemical industries. Market analysts project continued expansion, particularly in the Asia-Pacific region, where chemical manufacturing capabilities are rapidly advancing. This growth is further supported by the compound's versatility and the ongoing development of novel applications across multiple sectors.

Environmental considerations surrounding 2-chlorobiphenyl-3-carboxylic acid have prompted research into its biodegradation pathways and ecological impact. While the compound is not classified as highly hazardous, proper disposal methods should be followed to prevent environmental contamination. Recent studies have focused on microbial degradation as a potential method for breaking down this compound in wastewater treatment systems.

Future research directions for 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid include exploring its potential in emerging fields such as organic electronics and nanotechnology. The compound's ability to form ordered structures at the molecular level makes it an attractive candidate for these cutting-edge applications. Additionally, ongoing pharmacological studies may uncover new therapeutic uses for derivatives of this versatile chemical building block.

For researchers and industry professionals seeking high-quality 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid, it is essential to source the compound from reputable suppliers who can provide detailed specifications and analytical data. The purity and consistency of the material are critical factors that can significantly impact experimental results and industrial processes. Many suppliers now offer customized solutions to meet specific research or production requirements.

In conclusion, 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 19240-62-1) represents a fascinating example of how simple chemical modifications can lead to compounds with diverse and valuable applications. From its role in drug discovery to its contributions to advanced materials, this compound continues to demonstrate its importance across multiple scientific disciplines. As research progresses and new applications emerge, 2-chlorobiphenyl-3-carboxylic acid is likely to maintain its position as a key intermediate in chemical synthesis and industrial processes.

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